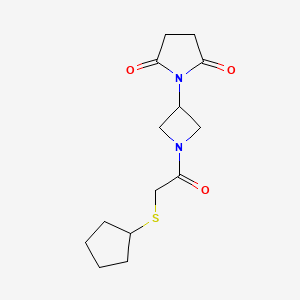

1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

This compound features a pyrrolidine-2,5-dione core substituted with an azetidine ring linked via a 2-(cyclopentylthio)acetyl group. The azetidine (4-membered saturated ring) introduces steric strain, while the cyclopentylthio moiety enhances lipophilicity. Pyrrolidine-2,5-dione derivatives are known for diverse bioactivities, including anticonvulsant and enzyme inhibitory properties .

Properties

IUPAC Name |

1-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-12-5-6-13(18)16(12)10-7-15(8-10)14(19)9-20-11-3-1-2-4-11/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEQLXMJEJBPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the cyclopentylthioacetyl group. The final step involves the formation of the pyrrolidine-2,5-dione ring.

Azetidine Ring Formation: This can be achieved through a cyclization reaction of a suitable precursor, such as a β-amino ester, under basic conditions.

Introduction of Cyclopentylthioacetyl Group: This step involves the reaction of the azetidine intermediate with cyclopentylthiol and an acylating agent, such as acetyl chloride, under controlled conditions.

Formation of Pyrrolidine-2,5-dione Ring: The final step is the cyclization of the intermediate to form the pyrrolidine-2,5-dione ring, which can be achieved through intramolecular condensation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione ring.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its unique structural features.

Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood, but it is believed to interact with specific molecular targets due to its unique structure. The azetidine and pyrrolidine rings may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopentylthio group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 1-((1-(Thiophen-3-yl)vinyl)oxy)pyrrolidine-2,5-dione (2i)

- Structure : Pyrrolidine-2,5-dione with a thiophene-vinyloxy substituent.

- Synthesis : Obtained in 24% yield via unspecified methods, suggesting moderate synthetic efficiency .

(b) 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione

- Structure : A long alkyl chain (C11) terminated with a sulfhydryl group attached to the dione core.

- Application : Used in polymer chemistry for functionalizing polyethyleneimine (PEI), highlighting its reactivity with amines .

- Key Differences : The extended hydrophobic chain may enhance membrane permeability but reduce solubility compared to the compact cyclopentylthio-acetyl-azetidine substituent.

(c) 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione

- Structure : Aryl-substituted derivative with a 3-methoxyphenethyl group.

- Bioactivity : Exhibits anticonvulsant and tyrosinase inhibitory activities, underscoring the role of aromatic substituents in target engagement .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from , which correlates molecular properties with oral bioavailability:

- The azetidine ring may reduce conformational flexibility (fewer rotatable bonds) compared to long-chain derivatives, aligning with ’s recommendation for ≤10 rotatable bonds to enhance bioavailability .

Biological Activity

The compound 1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure contains multiple functional groups, including a pyrrolidine ring, an azetidine moiety, and a cyclopentylthio group. These features contribute to its unique pharmacological properties.

Structural Features

- Pyrrolidine Ring : Known for its role in various biological activities.

- Azetidine Moiety : Contributes to the compound's interaction with biological targets.

- Cyclopentylthio Group : Enhances lipophilicity and may influence receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist at certain receptor sites, similar to other compounds containing azetidine and pyrrolidine rings.

Potential Biological Targets

- Thromboxane A2 Receptor :

-

Enzymatic Inhibition :

- The presence of the dione structure suggests possible interactions with enzymes involved in metabolic pathways.

- Research indicates that compounds with dione functionalities can act as inhibitors for various enzymatic processes.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, cyclopentane-1,2-dione derivatives were tested for their ability to inhibit thromboxane A2 receptor-mediated responses. The results indicated varying degrees of activity:

| Compound | IC50 (µM) |

|---|---|

| Reference Compound | 0.190 ± 0.060 |

| Cyclopentane Derivative 9 | 0.054 ± 0.016 |

| Cyclopentane Derivative 10 | 1.140 ± 0.820 |

These findings suggest that modifications in the molecular structure can significantly influence biological potency .

Case Studies

- Thromboxane A2 Antagonism :

-

Cytotoxicity Assays :

- Additional studies have assessed the cytotoxic effects of similar compounds on cancer cell lines, revealing promising results that warrant further investigation into their use as anticancer agents.

Q & A

Q. What are the key synthetic pathways for 1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of azetidine derivatives and functionalization with cyclopentylthioacetyl groups. For example, microwave-assisted heating (e.g., 150°C in DMF) can accelerate reaction kinetics, while TLC and NMR are critical for monitoring intermediate formation . Optimization may involve Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst loading. Ethanol or toluene are common solvents, with potassium carbonate as a base for deprotonation steps . Reaction yields can be improved by iterative adjustment of stoichiometry and reaction time using fractional factorial designs .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what are common analytical pitfalls?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) is indispensable for confirming structural integrity, particularly for distinguishing azetidine and pyrrolidine moieties. Thin-Layer Chromatography (TLC) with UV visualization ensures purity at intermediate stages . Common pitfalls include:

- Overlapping NMR signals due to conformational flexibility; use of 2D NMR (COSY, HSQC) resolves ambiguities.

- Incomplete purification leading to residual solvents in HPLC; gradient elution with acetonitrile/water minimizes this issue .

Advanced Research Questions

Q. How can computational quantum chemical calculations guide the design of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and thermodynamic stability of intermediates. For instance, the cyclopentylthio group’s steric effects on azetidine ring strain can be modeled to optimize reaction pathways . Reaction path sampling (e.g., Nudged Elastic Band method) identifies low-energy pathways for acetyl transfer reactions, reducing trial-and-error experimentation. Coupling these models with experimental validation (e.g., kinetic studies) creates a feedback loop for refining predictions .

Q. What methodologies address discrepancies in reaction yields or purity when scaling up synthesis?

- Methodological Answer : Scale-up challenges often arise from heat/mass transfer inefficiencies. Statistical DoE methods (e.g., Response Surface Methodology) isolate critical variables (e.g., stirring rate, cooling rate) and their interactions . For example:

Q. How do researchers analyze the compound’s reactivity with nucleophiles, and how do structural analogs compare?

- Methodological Answer : Reactivity is assessed via kinetic studies under varying pH and solvent conditions. For example, the thioether group’s nucleophilicity can be probed using alkyl halides or Michael acceptors. Comparative studies with analogs (e.g., replacing cyclopentylthio with phenylthio) reveal steric and electronic effects:

| Analog | Reactivity (k, s⁻¹) | Selectivity |

|---|---|---|

| Cyclopentylthio | 2.1 × 10⁻³ | High |

| Phenylthio | 3.4 × 10⁻³ | Moderate |

| Such data inform SAR (Structure-Activity Relationship) models for medicinal chemistry applications . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.